2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid
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Overview
Description
2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid is a chemical compound with the molecular formula C₇H₁₀N₂O₄ and a molecular weight of 186.165 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and leads to the formation of protected piperazines. Deprotection of these intermediates can then yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized to ensure high yields and purity. Additionally, solid-phase synthesis and photocatalytic methods have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopiperazine: A simpler member of the dioxopiperazine family, often referred to as cyclo-gly-gly.
2,5-Dimethyl-3-furoic acid: Another compound with a similar structural motif but different functional groups.
Uniqueness
2,2-Dimethyl-3,5-dioxopiperazine-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both dioxopiperazine and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
875256-25-0 |
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Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2,2-dimethyl-3,5-dioxopiperazine-1-carboxylic acid |
InChI |
InChI=1S/C7H10N2O4/c1-7(2)5(11)8-4(10)3-9(7)6(12)13/h3H2,1-2H3,(H,12,13)(H,8,10,11) |
InChI Key |
IYLKHFGSVRNESE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)CN1C(=O)O)C |
Origin of Product |
United States |
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